molecular formula C18H18N4O B13830582 2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone CAS No. 29125-43-7

2-Pyridinecarboxaldehyde, (6-methoxy-2-methyl-4-quinolinyl)hydrazone

Cat. No.: B13830582
CAS No.: 29125-43-7
M. Wt: 306.4 g/mol
InChI Key: CWDRZKRXDUBWCO-YBFXNURJSA-N
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Description

6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine typically involves the condensation of 2-methyl-6-methoxyquinoline-4-amine with 6-methylpyridine-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylacetamide, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Chemical Reactions Analysis

6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown promising activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .

Comparison with Similar Compounds

6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the quinoline ring. Similar compounds include:

Properties

CAS No.

29125-43-7

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-methoxy-2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine

InChI

InChI=1S/C18H18N4O/c1-12-5-4-6-14(20-12)11-19-22-18-9-13(2)21-17-8-7-15(23-3)10-16(17)18/h4-11H,1-3H3,(H,21,22)/b19-11+

InChI Key

CWDRZKRXDUBWCO-YBFXNURJSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC

Canonical SMILES

CC1=NC(=CC=C1)C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC

Origin of Product

United States

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